Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate is an intermediate compound used in synthesizing various biologically active compounds. Its synthesis, molecular structure, and chemical properties are essential for understanding its role in medicinal chemistry and material science.
Synthesis Analysis
- Synthesis Steps : This compound is typically synthesized through multi-step reactions. For instance, one derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is synthesized using tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material in a three-step process (Kong et al., 2016).
Molecular Structure Analysis
- Crystal Structure : For related compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, X-ray studies reveal specific orientations and configurations of the molecular structure (Didierjean et al., 2004).
Chemical Reactions and Properties
- Reactivity : This compound can undergo various chemical reactions, such as 3-allylation, forming different piperidine derivatives (Moskalenko & Boev, 2014).
- Characterization : It can be characterized by techniques like LCMS, NMR, and X-ray diffraction, as demonstrated in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).
Physical Properties Analysis
- Molecular Packing : The molecular packing is influenced by strong hydrogen bonds, leading to specific crystal structures (Didierjean et al., 2004).
- Physical Form : Its physical state and properties are dependent on its molecular structure and synthesis conditions.
Scientific Research Applications
Synthesis of Piperidine Derivatives : Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate serves as a promising synthon for the preparation of diverse piperidine derivatives, which are significant in medicinal chemistry (Moskalenko & Boev, 2014).
Creation of Oxygen Heterocycles : This compound is used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. Such compounds have potential applications in the development of new pharmaceuticals (Moskalenko & Boev, 2014).
Intermediate in Biologically Active Compounds : It is an important intermediate in the synthesis of biologically active compounds such as crizotinib. The method of synthesis and its applications in drug development are significant (Kong et al., 2016).
Synthesis of N-Boc Piperidine Derivatives : The compound plays a role in the synthesis of N-Boc piperidine derivatives, which are important in medicinal chemistry and drug design (Didierjean et al., 2004).
Key Intermediate of Vandetanib : It acts as the key intermediate in the synthesis of Vandetanib, a drug used for treating certain types of cancer (Wang et al., 2015).
Small Molecule Anticancer Drugs : This compound is utilized in the synthesis of small molecule anticancer drugs, demonstrating its importance in the field of oncology (Zhang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h10-11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPCTZYGOOHBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443153 | |
Record name | Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | |
CAS RN |
165528-85-8 | |
Record name | Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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